molecular formula C10H15NO2 B11910316 2-Methyl-2-azaspiro[4.5]decane-1,8-dione

2-Methyl-2-azaspiro[4.5]decane-1,8-dione

Cat. No.: B11910316
M. Wt: 181.23 g/mol
InChI Key: BLFZNNRHGKNBKY-UHFFFAOYSA-N
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Description

2-Methyl-2-azaspiro[4.5]decane-1,8-dione is a heterocyclic compound with a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its high yield and cost-effectiveness. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azaspiro[4.5]decane-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-2-azaspiro[4.5]decane-1,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-1,8-dione involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-azaspiro[4.5]decane-1,8-dione is unique due to its specific substituents and the resulting chemical properties. Its methyl group and azaspiro structure confer distinct reactivity and potential for diverse applications compared to other spiro compounds.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.5]decane-1,8-dione

InChI

InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3

InChI Key

BLFZNNRHGKNBKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCC(=O)CC2

Origin of Product

United States

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